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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European

Pharmacopoeia's (Ph. Eur.) framework for the control of impurities in pharmaceutical

substances. Understanding and adhering to these standards is critical for ensuring the quality,

safety, and efficacy of medicinal products. This document will delve into the classification of

impurities, the key general chapters and monographs governing their control, and the

experimental methodologies for their detection and quantification.

The Core Philosophy: A Framework for Impurity
Control
The European Pharmacopoeia, in harmonization with the International Council for

Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), has

established a robust framework for the control of impurities. This framework is primarily detailed

in the general monograph Substances for pharmaceutical use (2034) and the general chapter

5.10. Control of impurities in substances for pharmaceutical use.[1][2][3] These texts are

complementary, with specific monographs providing acceptance criteria for impurities, while the

general monograph outlines the principles for reporting, identification, and qualification of

organic impurities.[1][3]

The Ph. Eur. classifies impurities into three main categories:
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Organic Impurities: These can arise during the manufacturing process or storage of the drug

substance. They may be starting materials, by-products, intermediates, degradation

products, reagents, ligands, or catalysts.

Inorganic Impurities: These are often derived from the manufacturing process and may

include reagents, ligands, inorganic salts, and other residual materials.

Residual Solvents: These are organic volatile chemicals used during the synthesis of the

drug substance or in the production of the finished drug product.

A specialized category for Elemental Impurities has also been established, focusing on

catalysts and environmental contaminants that may be present in drug products.[4]

Organic Impurities: Thresholds and Control
Strategies
The control of organic impurities is a cornerstone of the Ph. Eur.'s approach to ensuring the

purity of active substances. The general monograph Substances for pharmaceutical use

(2034), which aligns with the principles of the ICH Q3A guideline, sets forth thresholds for

reporting, identifying, and qualifying these impurities.[2][5][6][7] These thresholds are based on

the maximum daily dose of the active substance.

Key Thresholds for Organic Impurities
The following table summarizes the thresholds for reporting, identification, and qualification of

organic impurities in active substances.[6][8][9]

Maximum Daily
Dose

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

≤ 2 g/day > 0.05%

> 0.10% or daily

intake of > 1.0 mg

(whichever is lower)

> 0.15% or daily

intake of > 1.0 mg

(whichever is lower)

> 2 g/day > 0.03% > 0.05% > 0.05%

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://cdnmedia.eurofins.com/european-west/media/12154000/eurofins_biopharma_product_testing_italy_elemental_impurities_eu_ph_updates.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-control-impurities-pharmacopoeial-substances-compliance-european-pharmacopoeia-general-monograph-substances-pharmaceutical-use-and-general-chapter-control-impurities-substances_en.pdf
https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
https://www.edqm.eu/documents/52006/222170/European+Pharmacopoeia+Workshop+-+Presentation+05+-+Impurity+Control+in+the+European+Pharmacopoeia+by+Ulrich+Rose+-+2019.pdf/20913495-67fd-01e2-fd82-fd28f452c244?t=1698668313481
https://www.scribd.com/document/799118596/Presentation-EDQM-Virtual-Training-Programme-Independent-Modules-on-the-Ph-Eur-Reference-Standards-and-the-CEP-Procedure-Impurity-Control-in-th
https://www.edqm.eu/documents/52006/222170/European+Pharmacopoeia+Workshop+-+Presentation+05+-+Impurity+Control+in+the+European+Pharmacopoeia+by+Ulrich+Rose+-+2019.pdf/20913495-67fd-01e2-fd82-fd28f452c244?t=1698668313481
http://www.uspbpep.com/ep60/substances%20for%20pharmaceutical%20use%202034e.pdf
http://images.baidu1y.com/bpdirect/html/monographs/substances-for-pharmaceutical-use.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Specified Impurity: An impurity that is individually listed and limited with a specific acceptance

criterion in the new drug substance specification. A specified impurity can be either identified or

unidentified.[10][11][12] Unspecified Impurity: An impurity that is limited by a general

acceptance criterion, but not individually listed with its own specific acceptance criterion.[12]

Qualification: The process of acquiring and evaluating data that establishes the biological

safety of an individual impurity or a given impurity profile at the level(s) specified.[10][11]

Logical Workflow for Organic Impurity Management
The decision-making process for the identification and qualification of organic impurities follows

a logical progression.
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Figure 1: Decision-making workflow for organic impurities.
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Elemental Impurities: A Risk-Based Approach
The control of elemental impurities is governed by the Ph. Eur. general chapter 5.20 Elemental

impurities, which is aligned with the ICH Q3D guideline.[6][13][14] This approach moves away

from the traditional heavy metals test to a risk-based strategy for assessing and controlling

elemental impurities in drug products.[4]

Classification and Permitted Daily Exposures (PDEs)
Elemental impurities are classified based on their toxicity and the likelihood of their occurrence

in the drug product. The ICH Q3D guideline establishes Permitted Daily Exposures (PDEs) for

24 elements, which are considered protective of public health.[14]

Class 1: As, Cd, Hg, Pb - Human toxicants that have limited or no use in the manufacture of

pharmaceuticals. Class 2:

Class 2A: Co, Ni, V - Have a relatively high probability of occurrence in the drug product.

Class 2B: Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl - Have a lower probability of occurrence.

Class 3: Ba, Cr, Cu, Li, Mo, Sb, Sn - Have relatively low toxicities.

The following table presents the oral PDEs for these elements.
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Element Class Oral PDE (µ g/day )

Cd 1 5

Pb 1 5

As 1 15

Hg 1 30

Co 2A 50

V 2A 100

Ni 2A 200

Tl 2B 8

Au 2B 100

Pd 2B 100

Ir 2B 100

Os 2B 100

Rh 2B 100

Ru 2B 100

Se 2B 150

Ag 2B 150

Pt 2B 100

Li 3 550

Sb 3 120

Ba 3 1400

Mo 3 3000

Cu 3 3000

Sn 3 6000
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Cr 3 11000

Experimental Protocol for Elemental Impurities
The determination of elemental impurities typically involves sample digestion followed by

analysis using inductively coupled plasma-optical emission spectrometry (ICP-OES) or

inductively coupled plasma-mass spectrometry (ICP-MS), as outlined in Ph. Eur. general

chapter 2.4.20 Determination of elemental impurities.[15]

Sample Preparation (General Example - Microwave Digestion):

Accurately weigh a representative sample of the material to be tested into a suitable, clean

vessel.

Add a sufficient volume of concentrated acid (e.g., nitric acid, hydrochloric acid). The choice

of acid will depend on the sample matrix.

If required, add a small volume of hydrogen peroxide to aid in the oxidation of organic matter.

Seal the vessel and place it in a microwave digestion system.

Ramp the temperature and pressure according to a validated program to ensure complete

digestion.

After cooling, carefully open the vessel and dilute the digest to a known volume with purified

water.

Instrumental Analysis (General Example - ICP-MS):

Instrument Setup:

Plasma Gas (Ar) Flow Rate: Typically 15 L/min.

Auxiliary Gas (Ar) Flow Rate: Typically 0.9 L/min.

Nebulizer Gas (Ar) Flow Rate: Typically 1.0 L/min.
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RF Power: 1550 W.

Detector Mode: Pulse counting.

Calibration: Prepare a series of calibration standards containing the elements of interest at

concentrations bracketing the expected sample concentrations.

Analysis: Introduce the prepared sample solution into the ICP-MS. The instrument will

measure the intensity of the ions at the specific mass-to-charge ratio for each element.

Quantification: The concentration of each element in the sample is determined by comparing

its signal intensity to the calibration curve.

Residual Solvents: Classification and Analytical
Procedures
The control of residual solvents is detailed in the Ph. Eur. general chapter 5.4. Residual

solvents, which is harmonized with the ICH Q3C guideline.[6][13] Solvents are classified based

on their toxicity.[16]

Classification of Residual Solvents
Class 1: Solvents to be avoided. Known human carcinogens, strongly suspected human

carcinogens, and environmental hazards.

Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with other

irreversible toxicity, such as neurotoxicity or teratogenicity.

Class 3: Solvents with low toxic potential.

Concentration Limits for Common Solvents
The following table provides the concentration limits for some common Class 1 and Class 2

solvents.
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Solvent Class Concentration Limit (ppm)

Benzene 1 2

Carbon tetrachloride 1 4

1,2-Dichloroethane 1 5

1,1-Dichloroethene 1 8

1,1,1-Trichloroethane 1 1500

Acetonitrile 2 410

Chloroform 2 60

Cyclohexane 2 3880

Dichloromethane 2 600

Toluene 2 890

Xylene 2 2170

Experimental Protocol for Residual Solvents
The Ph. Eur. general method 2.4.24. Identification and control of residual solvents describes

the use of static headspace gas chromatography (HS-GC) for the analysis of residual solvents.

[17]

Sample Preparation: The sample preparation depends on the solubility of the substance.

Water-soluble substances: Dissolve the substance in water.[17]

Water-insoluble substances: Dissolve the substance in a suitable solvent such as

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[17][18]

HS-GC System A (Preferred System):

Column: Fused-silica capillary column (30 m x 0.32 mm) with a 1.8 µm film of

poly[(cyanopropyl)(phenyl)][dimethyl]siloxane.
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Temperatures:

Oven: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, and hold for 20 min.

Injector: 140 °C.

Detector (FID): 250 °C.

Carrier Gas: Helium for chromatography at a constant pressure of 34.5 kPa.

Headspace Parameters:

Equilibration Temperature: 80 °C.

Equilibration Time: 60 min.

Workflow for Residual Solvent Analysis
The general workflow for analyzing residual solvents involves sample preparation, headspace

sampling, and GC separation and detection.
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Figure 2: General workflow for residual solvent analysis by HS-GC.

Conclusion
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A thorough understanding of the European Pharmacopoeia's requirements for impurities is

fundamental for the development and manufacturing of safe and effective pharmaceuticals. By

implementing the principles of impurity identification, qualification, and control, and by utilizing

the prescribed analytical methodologies, researchers and drug development professionals can

ensure compliance and contribute to the highest standards of public health. It is the

responsibility of the user of the substance to ensure the suitability of a monograph for

controlling impurities from a given manufacturing process.[1][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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